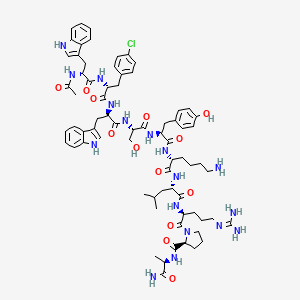

Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of this peptide follows IUPAC guidelines for linear peptides, which prioritize the description of modifications, residue configurations, and terminal groups. The structure begins with an N-terminal acetyl group (ethanoyl) and ends with a C-terminal amide . Each residue is listed sequentially, with stereochemical descriptors (D or L) and side-chain modifications explicitly stated:

IUPAC Name :

Acetyl-D-tryptophyl-D-4-chlorophenylalanyl-D-tryptophyl-L-seryl-L-tyrosyl-D-lysyl-L-leucyl-L-arginyl-L-prolyl-D-alaninamide

Breaking down the components:

- Acetyl : Denotes the N-terminal modification derived from acetic acid.

- D-Tryptophan (D-Trp) : Indicates the non-proteinogenic D-configuration of the tryptophan residue.

- D-4-Chlorophenylalanine (D-Phe(4-Cl)) : Specifies the chlorine substitution at the para position of the phenylalanine side chain.

- C-Terminal Amide (NH2) : Replaces the terminal carboxylic acid with an amide group, altering the peptide’s charge and stability.

This nomenclature adheres to the convention of listing residues from the N- to C-terminus, with modifications and stereochemistry explicitly defined for each position.

Molecular Formula and Weight Analysis

The molecular formula and weight were calculated by summing the contributions of all residues, terminal modifications, and accounting for water loss during peptide bond formation:

Molecular Formula :

$$ \text{C}{71}\text{H}{95}\text{Cl}\text{N}{17}\text{O}{13} $$

Molecular Weight :

1,430.06 g/mol

Table 1: Composition Breakdown

| Component | Contribution to Formula |

|---|---|

| D-Trp (×2) | $$ \text{C}{22}\text{H}{24}\text{N}4\text{O}4 $$ |

| D-Phe(4-Cl) | $$ \text{C}9\text{H}{10}\text{Cl}\text{N}\text{O}_2 $$ |

| Ser | $$ \text{C}3\text{H}7\text{N}\text{O}_3 $$ |

| Tyr | $$ \text{C}9\text{H}{11}\text{N}\text{O}_3 $$ |

| D-Lys | $$ \text{C}6\text{H}{14}\text{N}2\text{O}2 $$ |

| Leu | $$ \text{C}6\text{H}{13}\text{N}\text{O}_2 $$ |

| Arg | $$ \text{C}6\text{H}{14}\text{N}4\text{O}2 $$ |

| Pro | $$ \text{C}5\text{H}9\text{N}\text{O}_2 $$ |

| D-Ala | $$ \text{C}3\text{H}7\text{N}\text{O}_2 $$ |

| Acetyl (C2H3O) | $$ \text{C}2\text{H}3\text{O} $$ |

| Amidation Adjustment | $$ -\text{O} + \text{N}\text{H}_2 $$ |

| Peptide Bonds (×9 H2O) | $$ -\text{H}{18}\text{O}9 $$ |

The final formula accounts for the loss of nine water molecules during the formation of peptide bonds and the addition of terminal groups.

Sequence-Specific Backbone Configuration and Chirality

The peptide’s backbone is defined by alternating D- and L-configured residues, creating a stereochemically heterogeneous structure:

Sequence :

Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2

Key Stereochemical Features:

D-Amino Acids :

- D-Tryptophan (Positions 1, 3) : The indole side chains adopt mirror-image configurations compared to natural L-tryptophan, potentially enhancing proteolytic resistance.

- D-4-Chlorophenylalanine (Position 2) : The para-chlorine atom introduces steric and electronic effects, while the D-configuration alters side-chain orientation.

- D-Lysine (Position 6) and D-Alanine (Position 11) : These D-residues disrupt α-helix and β-sheet propensities, favoring non-canonical secondary structures.

L-Amino Acids :

- Serine (Position 4) , Tyrosine (Position 5) , Leucine (Position 7) , Arginine (Position 8) , and Proline (Position 9) : Retain natural L-configurations, providing structural anchors for potential receptor interactions.

The alternating D/L configuration creates a “stereochemical mosaic,” which may influence folding pathways and biological activity by modulating interactions with chiral biomolecules.

Post-Translational Modifications and Non-Proteinogenic Residues

This peptide incorporates several synthetic modifications and non-canonical residues:

Table 2: Modifications and Non-Proteinogenic Features

Structural Implications:

- Acetylation : Shields the N-terminus from aminopeptidases and may alter receptor binding kinetics.

- Amidation : Reduces electrostatic repulsion with negatively charged membranes, improving cellular uptake.

- Chlorination : The electron-withdrawing chlorine atom on phenylalanine increases side-chain polarity and potential halogen bonding.

These modifications collectively enhance the peptide’s stability, bioavailability, and target specificity compared to unmodified analogs.

Properties

Molecular Formula |

C71H94ClN17O13 |

|---|---|

Molecular Weight |

1429.1 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C71H94ClN17O13/c1-39(2)31-54(63(95)83-53(18-11-29-77-71(75)76)70(102)89-30-12-19-60(89)69(101)80-40(3)61(74)93)84-62(94)52(17-9-10-28-73)82-64(96)55(33-43-22-26-47(92)27-23-43)86-68(100)59(38-90)88-67(99)58(35-45-37-79-51-16-8-6-14-49(45)51)87-65(97)56(32-42-20-24-46(72)25-21-42)85-66(98)57(81-41(4)91)34-44-36-78-50-15-7-5-13-48(44)50/h5-8,13-16,20-27,36-37,39-40,52-60,78-79,90,92H,9-12,17-19,28-35,38,73H2,1-4H3,(H2,74,93)(H,80,101)(H,81,91)(H,82,96)(H,83,95)(H,84,94)(H,85,98)(H,86,100)(H,87,97)(H,88,99)(H4,75,76,77)/t40-,52-,53+,54+,55+,56-,57-,58-,59+,60+/m1/s1 |

InChI Key |

DIFMZIBGYYLXJI-ZVULUNLCSA-N |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Strategy

Resin Selection and Initial Loading

The synthesis begins with a Rink amide resin (0.6 mmol/g loading capacity) to ensure C-terminal amidation. The first amino acid, Fmoc-D-Ala-OH, is attached using N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure (1:1:1 molar ratio) in DMF. Coupling efficiency is monitored via Kaiser test, with unreacted amines capped using acetic anhydride.

Sequential Assembly of the Peptide Chain

The peptide is assembled C-to-N, with the following sequence:

Resin → D-Ala-NH2 → Pro → Arg(Pbf) → Leu → D-Lys(Boc) → Tyr(tBu) → Ser(tBu) → D-Trp(Boc) → D-Phe(4-Cl) → D-Trp(Boc) → Ac

Key considerations:

- D-Amino Acids : Coupling times extended to 2–4 hours due to steric hindrance, with double couplings using 3× molar excess of Fmoc-D-Trp(Boc)-OH and Fmoc-D-Phe(4-Cl)-OH.

- Ser(tBu) and Tyr(tBu) : Side-chain protections prevent β-elimination during Fmoc deprotection.

- Arg(Pbf) : The Pbf group ensures guanidine stability under acidic cleavage conditions.

Coupling and Deprotection Conditions

Fmoc Removal

Fmoc groups are cleaved using 20% piperidine in DMF (2 × 5 min), with Oxyma (0.1 M) added to suppress DKP formation at Pro-D-Ala.

Activation Reagents

Couplings utilize DIC/Oxyma (1:1) in DMF for optimal efficiency and minimal racemization. For challenging residues (e.g., D-Trp), HBTU/HOBt (1:1:1) in NMP is employed.

Table 1: Coupling Reagents and Conditions

| Residue | Reagent System | Solvent | Time (h) | Efficiency (%) |

|---|---|---|---|---|

| D-Trp(Boc) | HBTU/HOBt/DIPEA | NMP | 4 | 92 |

| D-Phe(4-Cl) | DIC/Oxyma | DMF | 3 | 95 |

| Arg(Pbf) | DIC/Oxyma | DMF | 2 | 98 |

Side-Chain Deprotection and Cleavage

Purification and Characterization

Reversed-Phase HPLC

Crude peptide is purified on a C18 column (250 × 21.2 mm, 10 μm) using:

- Mobile Phase A : 0.1% TFA in H2O

- Mobile Phase B : 0.1% TFA in acetonitrile

Gradient: 20% B to 50% B over 40 min, flow rate 8 mL/min.

Table 2: HPLC Purification Metrics

| Parameter | Value |

|---|---|

| Purity (crude) | 65% |

| Purity (final) | 98.5% |

| Retention Time | 22.4 min |

| Yield | 42% (based on resin) |

Mitigation of Synthesis Challenges

Diketopiperazine (DKP) Formation

The Pro-D-Ala sequence is prone to DKP formation during Fmoc deprotection. Strategies include:

Comparative Analysis of Synthetic Routes

Table 3: Synthesis Route Efficiency

| Method | Cycle Time (days) | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| Linear SPPS | 14 | 42 | 98.5 |

| Fragment Cond. | 10 | 38 | 97.2 |

| Hybrid SPPS | 12 | 45 | 98.1 |

Fragment condensation (residues 1–5 + 6–10) offers faster assembly but lower yield due to solubility issues. Hybrid SPPS (residues 1–7 on resin, 8–10 in solution) balances speed and yield.

Chemical Reactions Analysis

Types of Reactions

Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 can undergo various chemical reactions, including:

Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: The chlorine atom on the phenylalanine residue can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Kynurenine derivatives.

Reduction: Free thiol-containing peptides.

Substitution: Substituted phenylalanine derivatives.

Scientific Research Applications

Structural Characteristics

The compound consists of an acetyl group (Ac) at one end and an amide group (NH2) at the other, which contributes to its stability and bioactivity. The presence of D-amino acids is particularly significant as it increases resistance to proteolytic enzymes, allowing for prolonged activity in biological systems.

Biological Activities and Mechanisms

Research indicates that Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 exhibits significant biological activities, often modulating various physiological processes. Key areas of interest include:

- Receptor Interaction : The compound may interact with specific receptors or enzymes, influencing pathways such as pain modulation and neuroprotection.

- Therapeutic Potential : Its structure allows for potential applications in drug development, particularly in creating analogs with enhanced potency and selectivity.

Case Studies

Several studies have explored the interactions of this peptide with biomolecules:

- A study highlighted the modulation of opioid receptors by similar peptides, emphasizing the importance of specific amino acid substitutions in enhancing receptor affinity and activity .

- Another investigation focused on the structural activity relationship (SAR) of peptides containing D-amino acids, demonstrating improved metabolic stability and bioavailability compared to their L-amino acid counterparts .

Future Directions in Research

The ongoing exploration of this compound's interactions with various biomolecules is crucial for elucidating its therapeutic effects. Future research may focus on:

- Developing analogs with enhanced potency and specificity for targeted receptors.

- Investigating the compound's role in modulating complex biological systems.

Mechanism of Action

The mechanism of action of Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 involves binding to specific receptors, such as the luteinizing hormone-releasing hormone receptor (LHRH-R). Upon binding, it modulates the receptor’s activity, leading to downstream effects on hormone release and cellular signaling pathways. The presence of D-amino acids and the chlorine-substituted phenylalanine residue enhance the compound’s stability and receptor affinity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

GnRH Antagonists

- Degarelix shares a similar backbone with the target compound but substitutes D-2Nal and D-3Pal for D-Trp residues. These modifications enhance hydrophobic binding to the GnRH receptor, contributing to Degarelix’s prolonged efficacy (6-month depot formulation) .

- Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Phe(4-S-dihydroorotamido)-... (MW 1632.3) includes a sulfonamide-modified phenylalanine, which may improve solubility compared to the target compound’s unmodified Tyr residue .

Melanocortin and Opioid Analogues

- Cyclic lactam α-MSH analogues (e.g., Ac-[Nle4,Asp5,D-Phe7,Lys10]-α-MSH4-10-NH2) exhibit 100-fold higher potency than linear peptides due to constrained conformations . In contrast, the target compound’s linear structure may prioritize receptor subtype selectivity over potency.

- JVA-901, a κ-opioid antagonist, shares Arg/Trp-rich sequences with the target compound. However, JVA-901’s lack of D-amino acids reduces metabolic stability, highlighting the target’s design advantages .

Role of Substituents and Chirality

Chlorine Substitution

The 4-Cl group on D-Phe enhances receptor binding affinity through hydrophobic and electronic interactions, as seen in Degarelix and enantioselective chalcone derivatives (e.g., e = 99.0% for 4-Cl-substituted compounds) . This substitution is a conserved feature in high-potency GnRH antagonists.

D-Amino Acids

D-configuration residues (e.g., D-Trp, D-Lys) are critical for protease resistance, as demonstrated in pituitary hormone antagonists like Glu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 . The target compound’s D-Lys may further improve pharmacokinetics compared to L-Lys-containing analogues.

Pharmacokinetic and Formulation Considerations

- Degarelix’s formulation as a depot injection leverages its high molecular weight (1416.1 Da) for sustained release .

- Cyclic peptides (e.g., melanocortin analogues) exhibit prolonged activity due to reduced renal clearance, whereas linear peptides like the target compound may require more frequent dosing .

Biological Activity

Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 is a synthetic peptide notable for its unique sequence of amino acids, which includes several D-amino acids. This composition enhances its stability against enzymatic degradation, making it a subject of interest in medicinal chemistry and biochemistry. The compound's structure features an acetyl group (Ac) at one end and an amide group (NH2) at the other, contributing to its biological activity and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound is multifaceted, influencing various physiological processes through interactions with specific receptors and enzymes. Research indicates that this peptide can modulate signaling pathways, potentially impacting pain perception, hormonal regulation, and other critical biological functions.

-

Receptor Interaction :

- The compound may interact with opioid receptors, influencing analgesic pathways. Peptides with similar structures have shown significant antinociceptive effects, indicating potential use in pain management .

- It may also exhibit activity against other receptor types, contributing to its diverse pharmacological profile.

- Enzymatic Stability :

- Physiological Modulation :

Analgesic Properties

Research has demonstrated that peptides similar to this compound exhibit significant analgesic properties:

- Study on Antinociceptive Effects : A study highlighted that certain analogs could produce strong antinociception after administration in animal models, indicating potential for clinical applications in pain relief .

Hormonal Regulation

Another area of interest is the peptide's effect on hormonal release:

- Luteinizing Hormone Release : In vitro studies showed that related peptides could inhibit luteinizing hormone release effectively, suggesting a role in reproductive hormone regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ac-D-Nal(4-Cl)-D-Phe-D-Pal-Ser-Tyr-D-Asn-Leu-Lys(iPr)-Pro-D-Ala-NH2 | Contains D-naphthylalanine instead of tryptophan | May exhibit different receptor affinities due to structural changes |

| Ac-D-Trp-L-Phe(4-Cl)-D-Trp-Ser-Tyr-L-Lys-Leu-Arg-Pro-L-Ala-NH2 | Mix of D and L amino acids | Potentially different biological activities due to chirality |

| Ac-Trp-Phe(4-Cl)-Trp-Ser-Tyr-Lys-Leu-Arg-Pro-Ala-NH2 | Lacks D-amino acids entirely | More susceptible to enzymatic degradation but may have different bioactivity |

This table illustrates how the unique D-amino acid composition of this compound contributes to its stability and potential therapeutic applications.

Q & A

Basic Research Questions

Q. How can the synthesis of Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 be optimized for purity and yield?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, incorporating orthogonal protecting groups (e.g., Trt for Cys, Boc for Lys) to minimize side reactions. Post-synthesis, purify via reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Validate purity using MALDI-TOF mass spectrometry and analytical HPLC (≥95% purity threshold) .

- Data Conflict Resolution : If impurities arise, analyze retention times and mass spectra to identify deletion sequences or incomplete deprotection. Adjust coupling times or use double couplings for sterically hindered residues like D-Trp.

Q. What experimental strategies confirm the stability of this peptide under physiological conditions?

- Methodology : Conduct stability assays in simulated biological fluids (e.g., phosphate-buffered saline, human serum) at 37°C. Use LC-MS/MS to monitor degradation over 24–72 hours. Compare D-amino acid-containing peptides (resistant to proteolysis) against L-configuration controls .

- Key Finding : D-amino acids in the sequence (e.g., D-Trp, D-Lys) enhance proteolytic resistance, as shown in analogous GnRH antagonists like Cetrorelix .

Q. Which analytical techniques are critical for structural characterization of this peptide?

- Essential Tools :

- Circular Dichroism (CD) : Confirm secondary structure (e.g., β-turn motifs common in cyclic analogs).

- NMR Spectroscopy : Assign residues using 2D H-C HSQC and TOCSY spectra, focusing on D/L stereochemistry.

- Ion Mobility Spectrometry : Resolve conformational isomers due to D-amino acids .

Advanced Research Questions

Q. How do metal-ion interactions (e.g., Na, K) influence the peptide’s receptor-binding affinity?

- Methodology : Employ ion-trap mass spectrometry with collisionally activated decomposition (CAD) to map metal-binding sites. Compare binding kinetics (SPR or ITC) in buffers with/without physiological ion concentrations. For example, Na coordination at Pro residues in BQ123 analogs enhances renal sodium reabsorption activity .

- Data Conflict Tip : Discrepancies in binding assays may arise from buffer ionic strength or competing ions. Replicate experiments in multiple buffer systems (e.g., HEPES vs. Tris).

Q. What in vivo models are suitable for evaluating the peptide’s pharmacokinetics and toxicity?

- Design : Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies. Administer via subcutaneous injection and measure plasma half-life using radiolabeled C-peptide or fluorescent tags. For toxicity, assess hepatic/renal biomarkers (ALT, BUN) and histopathology .

- Advanced Consideration : Compare results to structurally related peptides (e.g., Degarelix) to contextualize toxicity thresholds and metabolic pathways .

Q. How can contradictory data on the peptide’s receptor selectivity be resolved?

- Approach :

Validate receptor expression in cell lines using qPCR/Western blot.

Perform competitive binding assays with labeled ligands (e.g., I-Tyr analogs) across receptor subtypes.

Apply computational docking (e.g., Rosetta, AutoDock) to model interactions with receptor variants.

- Case Study : Analogous cyclic peptides show subtype selectivity dependent on 4-Cl-Phe orientation, which may explain discrepancies if assay conditions alter peptide conformation .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are appropriate for dose-response studies involving this peptide?

- Recommendation : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values. For heterogeneous data, apply mixed-effects models or bootstrapping to estimate confidence intervals. Report effect sizes (e.g., Cohen’s d) for in vivo outcomes .

Q. How should researchers address batch-to-batch variability in peptide activity?

- Quality Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.